

6-Cyanonicotinimidamide: A Technical Overview of a Novel Pyridine Derivative

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Compound of Interest		
Compound Name:	6-Cyanonicotinimidamide	
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Disclaimer: Publicly available experimental data on the chemical and physical properties of 6-**Cyanonicotinimidamide** is limited. This document provides a technical guide based on predicted properties and data available for the closely related isomer, 5-Cyanonicotinimidamide. The information for the 5-cyano isomer is presented as a surrogate and should be interpreted with caution, as the positional difference of the cyano group can significantly influence the compound's properties.

Introduction

6-Cyanonicotinimidamide is a pyridine derivative characterized by a cyano group at the 6position and an imidamide (carboximidamide) group at the 3-position of the pyridine ring. Its unique electronic and structural features suggest potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms and the conjugated system can facilitate interactions with biological targets and impart specific photophysical properties. This guide summarizes the available computed data for its isomer, 5-Cyanonicotinimidamide, and outlines a hypothetical synthetic approach and potential biological significance.

Physicochemical Properties of 5-Cyanonicotinimidamide

Due to the absence of experimental data for **6-Cyanonicotinimidamide**, the following table summarizes the computed physicochemical properties of its isomer, 5-Cyanonicotinimidamide, sourced from the PubChem database.[1]



Property	Value	Source
Molecular Formula	C7H6N4	PubChem
Molecular Weight	146.15 g/mol	PubChem
XLogP3-AA	-0.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	146.059246208 Da	PubChem
Monoisotopic Mass	146.059246208 Da	PubChem
Topological Polar Surface Area	86.6 Ų	PubChem
Heavy Atom Count	11	PubChem
Complexity	202	PubChem

Hypothetical Synthesis of 6-Cyanonicotinimidamide

While a specific experimental protocol for the synthesis of **6-Cyanonicotinimidamide** is not available in the reviewed literature, a plausible synthetic route can be conceptualized starting from commercially available 6-chloronicotinonitrile. The following workflow outlines a potential multi-step synthesis.



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Caption: A hypothetical workflow for the synthesis of **6-Cyanonicotinimidamide**.



Experimental Protocol for Pinner Reaction (Hypothetical)

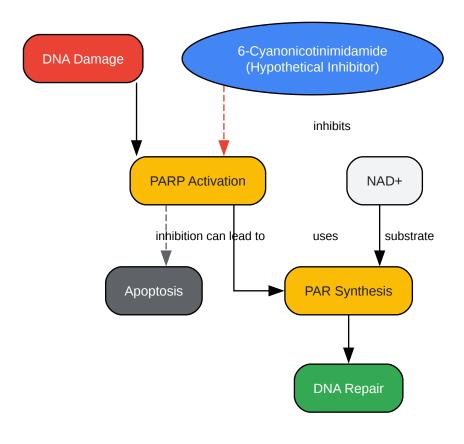
The Pinner reaction is a classic method for converting nitriles into imidates, which can then be converted to imidamides.

- Preparation of Imidate Hydrochloride: Dry hydrogen chloride gas is bubbled through a cooled (0 °C) solution of 6-aminonicotinonitrile in anhydrous ethanol. The reaction is monitored by thin-layer chromatography until the starting material is consumed. The resulting ethyl 6cyanonicotinimidate hydrochloride is precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
- Amination to Imidamide: The collected imidate hydrochloride is then treated with a solution of ammonia in an appropriate solvent (e.g., ethanol or methanol) at room temperature. The reaction mixture is stirred until the conversion to 6-Cyanonicotinimidamide is complete.
 The final product would then be purified by recrystallization or column chromatography.

Potential Signaling Pathway Interactions

Given the structural similarity of nicotinamide derivatives to NAD (Nicotinamide Adenine Dinucleotide), **6-Cyanonicotinimidamide** could potentially interact with enzymes involved in NAD metabolism. One such family of enzymes is the Poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair, genomic stability, and programmed cell death. Nicotinamide itself is a known inhibitor of PARPs.





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Caption: Hypothetical inhibition of the PARP signaling pathway by **6-Cyanonicotinimidamide**.

Conclusion

While experimental data for **6-Cyanonicotinimidamide** remains elusive in the public domain, theoretical analysis and comparison with its isomer, 5-Cyanonicotinimidamide, provide a preliminary understanding of its chemical nature. The proposed synthetic pathway offers a starting point for its chemical synthesis, which would be the first step toward experimental characterization and evaluation of its biological activity. Further research is warranted to explore the potential of this and other cyanonicotinimidamide derivatives as novel therapeutic agents or functional materials.

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References

- 1. 5-Cyanonicotinimidamide | C7H6N4 | CID 133058451 PubChem [pubchem.ncbi.nlm.nih.gov]
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